1-(furan-2-ylmethyl)-3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-[(FURAN-2-YL)METHYL]-3-HYDROXY-5-(4-METHYLPHENYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound featuring a pyrrolidone core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(FURAN-2-YL)METHYL]-3-HYDROXY-5-(4-METHYLPHENYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic synthesis. Key steps may include:
Formation of the pyrrolidone ring: This can be achieved through cyclization reactions involving appropriate precursors.
Functional group modifications: Introduction of the furan, hydroxy, and methoxy groups through various organic reactions such as alkylation, hydroxylation, and etherification.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
1-[(FURAN-2-YL)METHYL]-3-HYDROXY-5-(4-METHYLPHENYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Conditions involving Lewis acids like AlCl3 (Aluminium chloride) for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
1-[(FURAN-2-YL)METHYL]-3-HYDROXY-5-(4-METHYLPHENYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(FURAN-2-YL)METHYL]-3-HYDROXY-5-(4-METHYLPHENYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
5-(FURAN-2-YL)-3-(P-TOLYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE: Shares the furan and tolyl groups but has a pyrazole core.
2,3-DIHYDRO-3-METHYL-FURAN: Similar furan structure but lacks the complex functionalization.
Uniqueness
1-[(FURAN-2-YL)METHYL]-3-HYDROXY-5-(4-METHYLPHENYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its combination of functional groups and the pyrrolidone core, which confer specific chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C31H27NO5 |
---|---|
Molecular Weight |
493.5 g/mol |
IUPAC Name |
(4Z)-1-(furan-2-ylmethyl)-4-[hydroxy-[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C31H27NO5/c1-20-8-10-23(11-9-20)28-27(30(34)31(35)32(28)18-26-7-4-16-36-26)29(33)24-12-14-25(15-13-24)37-19-22-6-3-5-21(2)17-22/h3-17,28,33H,18-19H2,1-2H3/b29-27- |
InChI Key |
VQQGDVQFYBVVMY-OHYPFYFLSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)OCC4=CC=CC(=C4)C)/O)/C(=O)C(=O)N2CC5=CC=CO5 |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OCC4=CC=CC(=C4)C)O)C(=O)C(=O)N2CC5=CC=CO5 |
Origin of Product |
United States |
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